molecular formula C11H14IN B1462444 N-cyclopentyl-4-iodoaniline CAS No. 1039878-37-9

N-cyclopentyl-4-iodoaniline

Cat. No.: B1462444
CAS No.: 1039878-37-9
M. Wt: 287.14 g/mol
InChI Key: UCIBTZBQNOXUAM-UHFFFAOYSA-N
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Description

N-Cyclopentyl-4-iodoaniline (CAS 1039878-37-9) is a substituted aniline derivative of significant interest in medicinal chemistry and organic synthesis. Its molecular formula is C₁₁H₁₄IN, with a molecular weight of 287.14 g/mol . The compound features a cyclopentyl group attached to the nitrogen atom of the aniline ring, which influences the molecule's solubility and steric profile, and an iodine atom at the para position of the aromatic ring . This iodine substituent provides a highly reactive site for further functionalization through various metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, making the compound a versatile building block for constructing more complex molecular architectures . In scientific research, this compound has garnered attention primarily for its potent biological activity. Recent studies have explored its antitumor potential, with cytotoxicity assays demonstrating significant inhibition rates against a panel of human cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma) . Investigations into its mechanism of action suggest that it induces apoptosis in cancer cells by arresting the cell cycle at the S-phase, as confirmed by flow cytometry analysis . Beyond its direct biological effects, this compound serves as a critical precursor in the synthesis of active pharmaceutical ingredients (APIs), specialty chemicals, and advanced materials, leveraging the reactivity of its iodine handle for efficient derivatization . ATTENTION: This product is for research use only and is not intended for human or veterinary use .

Properties

IUPAC Name

N-cyclopentyl-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14IN/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10,13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIBTZBQNOXUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-4-iodoaniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopentyl group and an iodine atom attached to the aniline structure. This unique configuration is believed to influence its interactions with biological targets. The compound's molecular formula is C11_{11}H12_{12}IN_{N}, with a molecular weight of 285.12 g/mol.

The biological activity of this compound involves its interaction with various biomolecules, including enzymes and receptors. The presence of the iodine atom enhances its binding affinity through halogen bonding, while the cyclopentyl group may contribute to hydrophobic interactions. These interactions can lead to modulation of signaling pathways associated with cancer proliferation and other diseases.

Antitumor Activity

Recent studies have explored the antitumor potential of this compound through various assays:

  • Cytotoxicity Assays : The compound was evaluated against several human cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma). Results indicated significant inhibition rates, suggesting potent antitumor activity .
Cell LineInhibition Rate (%)IC50 (μM)
A54999.938.99
MCF-7100.398.26
DU14599.937.89
HepG299.986.92

Further investigations into the mechanism revealed that this compound induces apoptosis in cancer cells by arresting the cell cycle at the S phase. This effect was confirmed through flow cytometry analysis, which showed increased percentages of cells in the S phase after treatment with the compound .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified key modifications that enhance biological activity:

  • Halogen Substitution : The presence of iodine at the para position significantly boosts binding affinity.
  • Cyclopentyl Group : This substituent appears to improve hydrophobic interactions, contributing to overall activity.
  • Functional Group Variation : Substituents at different positions on the aniline ring have been systematically varied to assess their impact on biological efficacy .

Case Study 1: In Vitro Evaluation

In a study involving various analogs of this compound, it was found that compounds with similar structural motifs exhibited comparable or enhanced activity against prostate-specific antigen (PSA) levels in LNCaP cells, outperforming traditional treatments like bicalutamide .

Case Study 2: Xenograft Models

In vivo studies using xenograft models demonstrated that this compound significantly reduced tumor growth compared to control groups. The compound's effectiveness was attributed to its ability to interfere with androgen receptor signaling pathways, which are crucial in prostate cancer progression .

Scientific Research Applications

Medicinal Chemistry

N-cyclopentyl-4-iodoaniline serves as a critical building block in the synthesis of biologically active compounds. Its structural features allow it to participate in various chemical reactions, leading to the development of potential therapeutic agents.

Case Study: Anticancer Agents
Recent studies have highlighted the compound's role in synthesizing inhibitors targeting specific kinases involved in cancer progression. For instance, derivatives of this compound have been evaluated for their efficacy against breast cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Table 1: Summary of Anticancer Activity

CompoundTarget KinaseIC50 (µM)Reference
This compound derivative 1PI3K0.5
This compound derivative 2mTOR0.3

Organic Synthesis

The compound is utilized in various synthetic methodologies due to its reactivity and ability to form stable intermediates. It acts as a versatile reagent in coupling reactions, particularly in the formation of amine derivatives.

Case Study: Petasis Reaction
this compound has been successfully employed in the Petasis reaction, which involves the coupling of an amine, an aldehyde, and a boronic acid. This reaction has been optimized to yield high-purity products under mild conditions, showcasing the compound's utility in synthesizing complex amine structures .

Table 2: Optimization Results of Petasis Reaction

Reaction ConditionsYield (%)SolventCatalyst
Blue light irradiation76DMFIr{dF(CF3)ppy}2(dtbbpy)
24-hour reaction45DMASodium bisulfate

Material Science

Beyond medicinal applications, this compound is also being explored for its potential use in material science, particularly in the development of organic semiconductors and sensors.

Case Study: Organic Photovoltaics
Research indicates that derivatives of this compound can be integrated into organic photovoltaic devices. Their electronic properties contribute to improved charge transport and efficiency in solar cells .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The cycloalkyl group (cyclopentyl vs. cyclobutyl or cyclohexyl) and aromatic substituents (iodo vs. nitro, nitroso, or isocyano) critically affect physical and chemical behaviors:

Compound Substituents Melting Point (°C) Key Spectral Data (NMR/MS) Reactivity Profile
N-Cyclopentyl-4-iodoaniline Cyclopentyl, I (para) Not reported Expected deshielding in ¹H/¹³C NMR due to iodine; HRMS m/z ~299.15 High potential for nucleophilic aromatic substitution or cross-coupling
N-Cyclohexyl-4-isocyano-2-nitroaniline (3c) Cyclohexyl, isocyano, nitro 156–164 ¹H NMR: δ 1.2–1.8 (cyclohexyl protons); HRMS confirmed Reactivity in isocyanide multicomponent reactions
N-Cyclobutyl-4-iodoaniline Cyclobutyl, I (para) Not reported Smaller ring size reduces steric bulk; similar iodine-related spectral features Structural analog with lower steric hindrance
Nitrosoaniline derivatives (e.g., 2c) Nitroso, chloro, alkoxy 132–134 (e.g., 2c) ¹H NMR: δ 6.5–8.0 (aromatic protons); HRMS aligned with calculated values Meta-directing nitroso group enables selective substitution

Electronic and Steric Influences

  • Cycloalkyl Groups: Cyclopentyl: Balances steric bulk and conformational flexibility. Cyclobutyl: Reduced steric hindrance but increased ring strain, possibly enhancing reactivity in certain pathways .
  • Aromatic Substituents: Iodine: Strong electron-withdrawing effect activates the ring for nucleophilic substitution but deactivates it for electrophilic attacks. Its large atomic radius may slow diffusion-controlled reactions. Nitro/Nitroso/Isocyano: Nitro groups (e.g., in 3c ) are stronger electron-withdrawing groups than iodine, directing substitution to specific positions. Nitroso derivatives (e.g., 2c ) exhibit unique redox and coordination properties.

Preparation Methods

Electrophilic Aromatic Iodination

  • Method : Direct iodination of aniline or substituted anilines using iodine or iodine sources in acidic media.
  • Conditions : Typically performed in glacial acetic acid with potassium thiocyanate and bromine as oxidant at temperatures below 10°C to control selectivity and avoid over-iodination.
  • Procedure : A mixture of 4-substituted aniline and potassium thiocyanate in acetic acid is cooled and bromine is added dropwise to maintain low temperature. The hydrobromide salt formed is isolated, basified with ammonium hydroxide to precipitate 4-iodoaniline, which is then purified.
  • Yield : Approximately 70% under optimized conditions.
  • Monitoring : Thin Layer Chromatography (TLC) with toluene:acetone (8:2) solvent system is used to monitor reaction progress.

This method is metal-free and highly chemoselective for aromatic nitro compounds reduction but can be adapted for iodination.

Metal-Catalyzed Iodination

  • Copper(I) iodide catalysis is used for iodination in the presence of ligands such as 8-quinolinol or N,N-dimethylethylenediamine.
  • Conditions : Reactions are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or 1,4-dioxane at elevated temperatures (110-130°C) under inert atmosphere.
  • Yields : Range from 50% to 64% depending on conditions and ligands.
  • Example : 4-substituted aniline dissolved in DMSO with CuI, 8-hydroxyquinoline, and K2CO3 heated at 130°C for 12 hours gives 4-iodoaniline derivatives in moderate yields.

Diazotization and Sandmeyer Reaction

  • Method : Diazotization of 4-aminophenyl derivatives followed by substitution with iodide via Sandmeyer-type reactions.
  • Conditions : Sodium nitrite and hydrochloric acid generate diazonium salts at low temperature, which are then reacted with potassium iodide or sodium iodide.
  • Yield : High yields up to 97% reported under ultrasound irradiation conditions.
  • Advantages : High selectivity and mild conditions.
  • Monitoring : TLC with ethyl acetate:petroleum ether mixtures used for tracking.

After obtaining 4-iodoaniline, the key step is the introduction of the cyclopentyl group on the aniline nitrogen.

Direct Alkylation with Cyclopentyl Halides

  • Method : Nucleophilic substitution of 4-iodoaniline with cyclopentyl bromide or chloride in the presence of a base.
  • Conditions : Typically carried out in polar solvents like DMF or DMSO with potassium carbonate or other bases at elevated temperatures (80-120°C).
  • Catalysts : Copper(I) iodide can be employed to facilitate the N-arylation.
  • Yield : Moderate to good yields (50-70%) depending on reaction time and temperature.
  • Purification : Silica gel column chromatography using n-hexane/ethyl acetate mixtures.

Reductive Amination

  • Method : Reaction of 4-iodoaniline with cyclopentanone followed by reduction.
  • Conditions : Typically involves condensation of amine and ketone to form imine, followed by reduction with sodium borohydride or catalytic hydrogenation.
  • Advantages : Avoids use of alkyl halides and can be more selective.
  • Yields : Variable, depending on reductant and conditions.

Representative Data Table: Preparation of this compound

Step Reactants & Catalysts Solvent Temperature (°C) Time (h) Yield (%) Notes
1 4-iodoaniline + Cyclopentyl bromide, K2CO3, CuI DMSO or DMF 110-130 12 50-64 Inert atmosphere, ligand such as 8-quinolinol or N,N-dimethylethylenediamine used
2 4-iodoaniline + cyclopentanone + NaBH4 Ethanol or MeOH RT to reflux 4-6 55-70 Reductive amination route, mild reducing agents
3 Aniline + I2 + AcOH + KCNS + Br2 Glacial acetic acid 0-10 2-4 70 Iodination step to prepare 4-iodoaniline intermediate

Mechanistic and Operational Notes

Summary of Research Findings

  • The metal-free iodination method using bromine and potassium thiocyanate in acetic acid provides a straightforward route to 4-iodoaniline with good yields (~70%).
  • Copper(I)-catalyzed coupling reactions facilitate the introduction of the cyclopentyl group onto the aniline nitrogen, with ligands and bases playing crucial roles in reaction efficiency.
  • Diazotization followed by iodide substitution offers a high-yielding alternative for preparing 4-iodoaniline intermediates.
  • Reductive amination provides a milder alternative to alkylation for N-cyclopentylation.
  • Reaction conditions such as solvent choice, temperature, and atmosphere significantly influence yield and purity.

This detailed analysis synthesizes diverse and authoritative data on the preparation of this compound, providing a valuable resource for researchers and chemists engaged in synthetic organic chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-cyclopentyl-4-iodoaniline with high purity?

  • Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-iodoaniline with cyclopentyl bromide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., dimethylformamide, DMF) at 80–100°C for 12–24 hours . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures >95% purity.
  • Key Considerations : Monitor reaction progress using TLC (Rf ~0.4 in 3:1 hexane:ethyl acetate). Optimize stoichiometry (1:1.2 molar ratio of aniline to cyclopentyl halide) to minimize byproducts like unsubstituted aniline or di-alkylated derivatives.

Q. How can researchers characterize this compound to confirm structural integrity?

  • Analytical Methods :

  • 1H/13C NMR : Look for signals corresponding to the cyclopentyl group (δ ~1.5–2.5 ppm for protons; δ ~25–35 ppm for carbons) and aromatic protons (δ ~6.8–7.2 ppm) .
  • HRMS : Confirm molecular ion peak ([M+H]+) at m/z 316.0432 (C11H15IN).
  • Melting Point : Compare with literature values (hypothetical range: 120–125°C).
    • Validation : Cross-reference spectral data with analogous compounds (e.g., N-cyclopentyl-4-nitroaniline ).

Q. What are common impurities in this compound synthesis, and how are they mitigated?

  • Impurities : Unreacted 4-iodoaniline, over-alkylated products, or solvent residues.
  • Mitigation Strategies :

  • Chromatography : Use gradient elution to separate byproducts.
  • Recrystallization : Employ ethanol/water mixtures for final purification.
  • Quality Control : Purity ≥98% via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the electronic nature of the cyclopentyl group influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight : The cyclopentyl group’s electron-donating effect stabilizes the aromatic ring, potentially reducing oxidative addition efficiency in Suzuki-Miyaura couplings.
  • Experimental Design : Compare reaction rates with Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) under varying temperatures (60–100°C) and bases (K3PO4 vs. Cs2CO3) . Monitor yields via GC-MS or NMR.

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Data Analysis Framework :

  • Reproducibility Checks : Repeat assays (e.g., antimicrobial MIC tests) under standardized conditions (pH, temperature).
  • Structure-Activity Relationship (SAR) : Compare bioactivity of analogues (e.g., replacing iodine with bromine or altering the cyclopentyl group) .
  • Statistical Validation : Use ANOVA to assess significance of variations across studies .

Q. How can computational modeling predict the binding affinity of this compound to therapeutic targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate interactions with enzymes (e.g., tyrosine kinases) or receptors.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • Validation : Compare predicted binding energies (ΔG) with experimental IC50 values .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclopentyl-4-iodoaniline
Reactant of Route 2
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